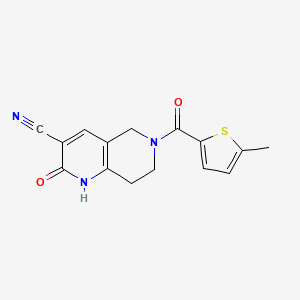
6-(5-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H5ClOS. It has a molecular weight of 160.62 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Methylthiophene-2-carbonyl chloride involves the use of oxalyl chloride and DMF. The reaction mixture is stirred at ambient temperature for 1 hour .Molecular Structure Analysis
The InChI code for 5-Methylthiophene-2-carbonyl chloride is 1S/C6H5ClOS/c1-4-2-3-5 (9-4)6 (7)8/h2-3H,1H3 .Chemical Reactions Analysis
5-Methylthiophene-2-carbonyl chloride can react with pyridine in dichloromethane at 20℃ for 18 hours .Physical And Chemical Properties Analysis
5-Methylthiophene-2-carbonyl chloride is a liquid at room temperature. .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as the one , have been explored for their potential as anticancer agents . The presence of the thiophene ring can contribute to the cytotoxic activity against various cancer cell lines. Researchers synthesize novel thiophene moieties to investigate their pharmacological activity and develop new drugs with enhanced efficacy and safety profiles.
Material Science: Organic Semiconductors
The thiophene unit is a critical component in the development of organic semiconductors . Its incorporation into organic molecules can improve electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This is due to the thiophene’s ability to facilitate electron delocalization, which is essential for conductivity.
Antimicrobial Applications
Thiophene derivatives have shown significant promise as antimicrobial agents . They have been synthesized and tested for their effectiveness against a range of bacterial and fungal species. The structural diversity of thiophene-based compounds allows for the targeting of various microbial pathways, potentially leading to the development of new classes of antibiotics.
Anti-inflammatory Applications
Compounds containing the thiophene nucleus have been reported to exhibit anti-inflammatory properties . They can be designed to modulate biological pathways involved in inflammation, providing a basis for the development of new anti-inflammatory medications.
Corrosion Inhibition
In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They can form protective layers on metal surfaces, preventing oxidative damage and extending the lifespan of industrial equipment.
Organic Synthesis: Building Blocks
The thiophene moiety serves as a versatile building block in organic synthesis . It can be used to construct complex organic molecules for various applications, including pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
Propriétés
IUPAC Name |
6-(5-methylthiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-2-3-13(21-9)15(20)18-5-4-12-11(8-18)6-10(7-16)14(19)17-12/h2-3,6H,4-5,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBKLZRXNDREHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2749929.png)
![N-[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2749931.png)
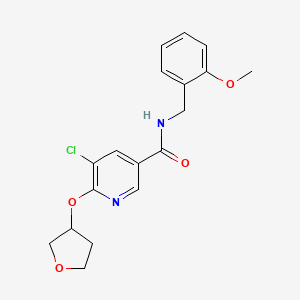
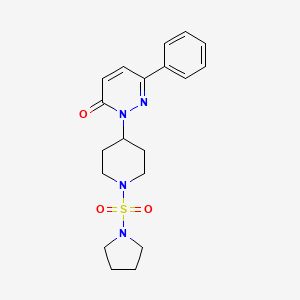
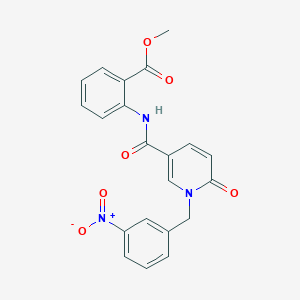
![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2749937.png)
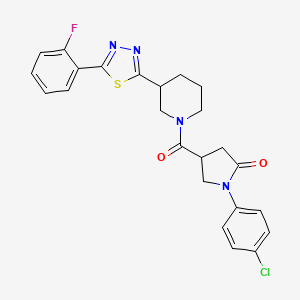
![5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749940.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2749942.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)
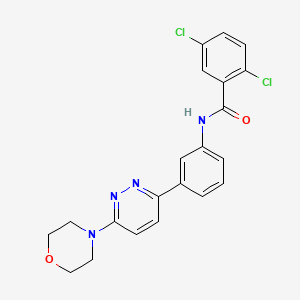
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2749949.png)